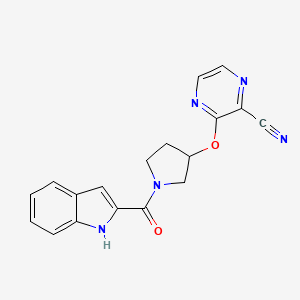
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-ethoxynaphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural Diversity and Sensing Applications
The synthesis and structural diversity of Zn(II) based coordination polymers, utilizing carboxylate linkers and pyridyl co-linkers, demonstrate potential applications in fluorescence sensing of nitroaromatics. This indicates a possibility for compounds like “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-ethoxynaphthalene-1-carboxylate” to be involved in the development of luminescent sensors for selective sensing of species like 2,4,6-trinitrophenol (TNP) (Gupta, Tomar, & Bharadwaj, 2017).
Reactions with Nucleophilic Reagents
Research into the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents demonstrates the versatility of pyridine derivatives in synthesizing a variety of heterocyclic compounds. This versatility underscores the potential for compounds like “this compound” to serve as intermediates in the synthesis of complex organic molecules (Harb et al., 1989).
Synthesis and Stereochemistry of Pyridine Derivatives
The synthesis of pyridine derivatives, including those with nitro groups and carboxylate functionalities, plays a significant role in the development of novel compounds with potential applications in medicinal chemistry, materials science, and as intermediates for further synthetic transformations. For instance, studies on the synthesis of new 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles and their stereochemistry highlight the importance of such compounds in various chemical synthesis applications (Jeon & Kim, 1999).
Applications in Antimicrobial Agents
Chiral linear and macrocyclic bridged pyridines have been prepared starting from pyridine-2,6-dicarbonyl dichloride, showcasing their potential as antimicrobial agents. This suggests that compounds with similar structures could have applications in the development of new antimicrobial formulations (Al-Salahi, Al-Omar, & Amr, 2010).
Molecular Complexation for Nonlinear Optics
The molecular complexation of compounds for the engineering of noncentrosymmetric structures for nonlinear optics is another area of application. Studies on complexes formed between hydroxynitrobiphenyl/stilbene and substituted pyridine-1-oxide reveal strategies for designing new materials that exhibit quadratic nonlinear optical behavior (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Orientations Futures
Propriétés
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-ethoxynaphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-3-26-14-9-8-12-6-4-5-7-13(12)16(14)19(23)27-15-10-11(2)20-18(22)17(15)21(24)25/h4-10H,3H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRXOXWUZPTJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)OC3=C(C(=O)NC(=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(trifluoromethyl)benzoate](/img/structure/B2684622.png)
![6-[(1-Benzylaziridin-2-yl)methoxy]-1-methylbenzimidazole](/img/structure/B2684623.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(cyclopropyl)methanone](/img/structure/B2684624.png)






![3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B2684637.png)
![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/no-structure.png)
![2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2684639.png)

